molecular formula C10H12N4O B1482402 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide CAS No. 2098018-26-7

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide

Cat. No.: B1482402
CAS No.: 2098018-26-7
M. Wt: 204.23 g/mol
InChI Key: HPTLKRSHRNRYPJ-UHFFFAOYSA-N
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Description

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide is a heterocyclic compound that features both furan and pyrazole rings These structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the furan and pyrazole rings, followed by the introduction of the propanimidamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include substituted furans, pyrazoles, and their respective derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(furan-3-yl)-1H-pyrazole: Lacks the propanimidamide group but shares the core structure.

    3-(furan-2-yl)-1H-pyrazole: Similar structure with a different position of the furan ring.

    3-(furan-3-yl)-1H-pyrazol-5-yl)propanimidamide: Similar structure with a different substitution pattern.

Uniqueness

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[5-(furan-3-yl)-1H-pyrazol-4-yl]propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-9(12)2-1-7-5-13-14-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H3,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTLKRSHRNRYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide
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3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide
Reactant of Route 6
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide

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